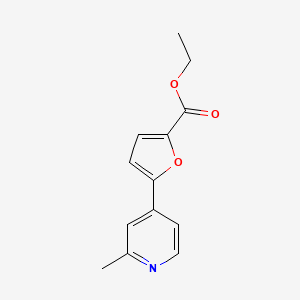

Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate

Description

Properties

IUPAC Name |

ethyl 5-(2-methylpyridin-4-yl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)12-5-4-11(17-12)10-6-7-14-9(2)8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYFFIKFYBGTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=CC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of Pyridine Precursors

One of the most common methods involves starting with a substituted pyridine, which undergoes cyclization to form the fused furopyridine system, followed by esterification to obtain the target compound.

- Preparation of 2-methyl-5-pyridyl derivatives: Using nitration, halogenation, or methylation of pyridine to introduce the methyl group at the 2-position.

- Formation of the furan ring: Achieved through cyclization reactions involving aldehyde or ketone derivatives, often using acid catalysis or metal-catalyzed coupling reactions.

- Houpis et al. reported synthesis of ethyl furo[2,3-b]pyridine-5-carboxylate via Pd-catalyzed coupling of 5-iodo-6-hydroxynicotinate with trimethylsilylacetylene, followed by cyclization.

- Robinson and co-workers described a rearrangement of 3,6-dibromo-7-hydroxy-5-methylpyrano[2,3-b]pyridinone to produce furopyridine derivatives, which can be further functionalized.

Esterification and Functionalization

Once the heterocyclic core is constructed, esterification is performed to introduce the ethyl ester group at the 2-position of the furan ring:

- Esterification conditions: Typically carried out at low temperatures (5-15°C) using ethyl chloroformate or ethyl bromide in the presence of a base such as triethylamine.

- Reaction conditions: The process often involves stirring for 10-14 hours, with careful control of temperature to prevent side reactions.

Incorporation of the Methyl and Pyridyl Groups

The methyl group at the 2-position of the pyridine ring is introduced via methylation reactions, such as methylation of pyridine derivatives using methyl iodide or dimethyl sulfate under basic conditions.

The pyridyl substituent at the 5-position is generally introduced through halogenation (e.g., bromination or iodination) followed by nucleophilic substitution with methylpyridine derivatives.

Purification and Final Steps

- The final compound is purified through recrystallization from suitable solvents like ethanol, methanol, or dichloromethane.

- Characterization is performed via NMR, IR, and mass spectrometry to confirm structure and purity.

Data Table Summarizing Preparation Conditions

| Step | Reagents | Conditions | Duration | Notes |

|---|---|---|---|---|

| Pyridine methylation | Methyl iodide, base (K2CO3) | Reflux | 4-6 hours | Introduces methyl at 2-position |

| Furan ring formation | Aldehydes or ketones, acid catalyst | 0-25°C | 12-24 hours | Cyclization to form fused ring |

| Esterification | Ethyl chloroformate or bromide | 5-15°C | 10-14 hours | Introduces ethyl ester at 2-position |

| Pyridyl substitution | Halogenation (Br2 or I2), nucleophilic substitution | 0-25°C | 2-6 hours | Attaches pyridyl group at 5-position |

Research Findings and Notable Variations

- Pd-catalyzed coupling reactions provide a versatile route for constructing the fused heterocycle, offering high regioselectivity and yields.

- Rearrangement reactions of pyrano derivatives facilitate access to the furopyridine core.

- Use of protective groups and low-temperature conditions are critical to prevent side reactions and improve purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The pyridyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 5-(2-Methyl-4-pyridyl)-2-furoic acid.

Reduction: Formation of 5-(2-Methyl-4-pyridyl)-2-furanmethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of furoate esters allows for nuanced comparisons. Below, Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate is analyzed against structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

Ethyl 5-(4-Methyl-2-pyridyl)-2-furoate (CAS 1187163-99-0) :

- Substituent: 4-Methyl-2-pyridyl at the 5-position.

- Molecular Weight: 231.25 g/mol.

- Key Difference: The methyl group on the pyridine ring is at the 4-position instead of the 2-position, altering electronic distribution and steric hindrance. This may affect binding affinity in biological systems or catalytic interactions .

- Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate (CAS 1187170-24-6): Substituent: 3-Methyl-2-pyridyl at the 5-position. Molecular Weight: 231.25 g/mol.

Functional Group Variations

- Ethyl 2-furoate: Substituent: No pyridyl group; simpler ester structure. Molecular Weight: 140.14 g/mol. Odor Profile: Exhibits intense "sweet," "acid," and "urinous" odors, contrasting with pyridyl-substituted analogs, which may have muted or altered olfactory properties due to nitrogen’s electron-withdrawing effects .

Ethyl 5-(1-Chloroethyl)-2-furoate :

Physicochemical and Application Comparisons

- Solubility and Stability : Pyridyl-substituted derivatives (e.g., Ethyl 5-(4-Methyl-3-pyridyl)-2-furoate, CAS 1187163-61-6) exhibit higher molecular weights (~231 g/mol) and likely improved thermal stability compared to simpler esters like ethyl 2-furoate .

- Synthetic Utility : Pyridyl-substituted furoates serve as intermediates for pharmaceuticals, whereas chloroethyl derivatives are used in halogenation pathways .

Biological Activity

Ethyl 5-(2-Methyl-4-pyridyl)-2-furoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound combines a furan ring and a pyridine ring, which contribute to its unique reactivity and biological properties. The furan component enhances reactivity, while the pyridine moiety improves solubility in organic solvents. This structural combination is significant in determining the compound's interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, a study on related compounds showed that certain derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds in this study were as low as 62.5 µg/mL against strains such as Bacillus subtilis and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 62.5 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli |

| Compound B | 125 | Staphylococcus aureus |

| This compound | TBD | TBD |

The exact mechanism of action for this compound remains largely unexplored. However, the biological activity of similar furan and pyridine derivatives often involves interactions with cellular targets such as enzymes or receptors, potentially leading to inhibition of microbial growth or modulation of cellular pathways .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of a series of furan derivatives, including this compound. The findings indicated that these compounds could effectively inhibit bacterial growth, supporting their potential use as antimicrobial agents in clinical settings .

Case Study 2: Sensor Applications

This compound has also been incorporated into sensor matrices for detecting specific chemicals or biomolecules. These sensors demonstrated high sensitivity and selectivity, showcasing the compound's versatility beyond traditional pharmacological applications .

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm substituent positions and regiochemistry (e.g., pyridyl vs. furan ring coupling) .

- X-ray crystallography : Resolves absolute configuration and steric effects, critical for validating synthetic targets .

- Mass spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns, especially for distinguishing regioisomers.

How can researchers address contradictions in reported synthetic yields or spectral data?

Q. Advanced

- Reproducibility audits : Replicate reactions under standardized conditions (e.g., inert atmosphere, solvent purity) to isolate variables .

- Advanced NMR techniques : Use 2D-COSY or NOESY to resolve overlapping signals in conflicting spectral interpretations .

- Crystallographic validation : Resolve ambiguities in substituent positioning by comparing experimental vs. computational models .

What strategies enhance regioselectivity in synthesizing this compound?

Q. Advanced

- Directing groups : Introduce temporary protecting groups (e.g., acetoxy) to steer electrophilic attack to the desired furan position .

- Catalyst optimization : Use ligands (e.g., phosphines) in cross-coupling reactions to favor C5 over C3 substitution on the furan ring .

- Temperature control : Low-temperature reactions (-10°C to 0°C) minimize kinetic side products, as seen in analogous chloroethylation protocols .

What role does this compound serve as a building block in organic synthesis?

Q. Basic

- Heterocyclic hybrid systems : The furan-pyridyl motif is a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents .

- Coordination chemistry : The pyridyl nitrogen can act as a ligand in metal-organic frameworks (MOFs) or catalysts .

How can computational methods predict the biological activity of this compound?

Q. Advanced

- Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2) to predict binding affinity, using software like AutoDock .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity in analogs .

What challenges arise in crystallizing this compound, and how are they mitigated?

Q. Advanced

- Polymorphism issues : Slow evaporation in mixed solvents (e.g., CHCl/hexane) promotes single-crystal growth .

- Twinned crystals : Use SHELXL for refinement, applying TWIN commands to resolve overlapping diffraction patterns .

What stability considerations are critical for storage and handling?

Q. Basic

- Hydrolysis sensitivity : Store under anhydrous conditions (desiccants, argon atmosphere) due to ester group reactivity .

- Light sensitivity : Amber vials prevent photodegradation of the furan ring.

How does the pyridyl substituent influence the furan ring’s reactivity?

Q. Advanced

- Electronic effects : The electron-withdrawing pyridyl group deactivates the furan ring, directing electrophiles to the C5 position .

- Steric hindrance : The 2-methyl group on the pyridyl ring may hinder nucleophilic attack at adjacent positions .

What mechanistic insights have kinetic studies provided for catalytic reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.